Tetrakis(3-methylbutyl) diphosphate

Description

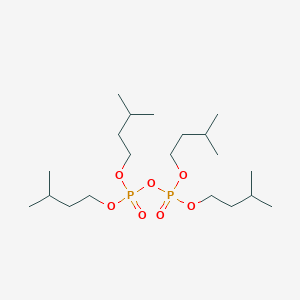

Tetrakis(3-methylbutyl) diphosphate is an organophosphorus compound characterized by a diphosphate core (two interconnected phosphate groups) esterified with four 3-methylbutyl (isopentyl) substituents. Organophosphates with branched alkyl chains, such as 3-methylbutyl groups, typically exhibit enhanced hydrophobicity and thermal stability compared to linear alkyl derivatives, making them candidates for specialized industrial uses .

Properties

CAS No. |

648916-71-6 |

|---|---|

Molecular Formula |

C20H44O7P2 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

bis(3-methylbutoxy)phosphoryl bis(3-methylbutyl) phosphate |

InChI |

InChI=1S/C20H44O7P2/c1-17(2)9-13-23-28(21,24-14-10-18(3)4)27-29(22,25-15-11-19(5)6)26-16-12-20(7)8/h17-20H,9-16H2,1-8H3 |

InChI Key |

KMIOKWLBZXNRFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOP(=O)(OCCC(C)C)OP(=O)(OCCC(C)C)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(3-methylbutyl) diphosphate typically involves the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent any unwanted side reactions. The process involves the following steps:

Preparation of 3-methylbutyl phosphate: 3-methylbutanol is reacted with phosphorus oxychloride in the presence of a base such as pyridine to form 3-methylbutyl phosphate.

Formation of Tetrakis(3-methylbutyl) diphosphate: The 3-methylbutyl phosphate is then reacted with additional phosphorus oxychloride to form Tetrakis(3-methylbutyl) diphosphate.

Industrial Production Methods

In an industrial setting, the production of Tetrakis(3-methylbutyl) diphosphate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3-methylbutyl) diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the diphosphate groups to phosphite or phosphine derivatives.

Substitution: The 3-methylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphite or phosphine derivatives.

Substitution: Various alkyl or aryl phosphates.

Scientific Research Applications

Tetrakis(3-methylbutyl) diphosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphate metabolism.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of Tetrakis(3-methylbutyl) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that regulate various cellular functions. Its ability to form stable complexes with other molecules also makes it useful in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Compounds

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Challenges : Branched alkyl diphosphates like Tetrakis(3-methylbutyl) diphosphate require multi-step esterification, similar to methods described for tetrakis(2-chloroethyl) derivatives .

- Environmental Impact: Non-halogenated organophosphates are under scrutiny for biodegradability; 3-methylbutyl groups may improve environmental persistence compared to shorter-chain analogs .

- Toxicity Data: No direct toxicity data exists for Tetrakis(3-methylbutyl) diphosphate, but alkyl phosphates generally exhibit low acute toxicity unless metabolized into toxic intermediates .

Biological Activity

Tetrakis(3-methylbutyl) diphosphate (TMPDP) is a phosphorous-containing compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of TMPDP, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TMPDP is characterized by its unique structure, consisting of a diphosphate core with four 3-methylbutyl substituents. This structure contributes to its solubility and interaction with biological molecules.

TMPDP exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : TMPDP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting energy metabolism in cells.

- Modulation of Signal Transduction : The compound may influence signal transduction pathways, particularly those involving phosphate groups, which are crucial for cellular signaling.

- Antioxidant Properties : Preliminary studies suggest that TMPDP may exhibit antioxidant properties, reducing oxidative stress in cells.

Effects on Cellular Systems

- Cell Viability : Studies have indicated that TMPDP can affect cell viability in various cell lines. For instance, it has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways.

- Inflammatory Response : TMPDP may modulate inflammatory responses by influencing cytokine production. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with TMPDP.

Study 1: Cancer Cell Lines

A study investigated the effects of TMPDP on human cancer cell lines, specifically breast and prostate cancer cells. The results demonstrated that TMPDP treatment led to a significant reduction in cell proliferation and increased apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Cell Line | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| TMPDP Treatment | 60 | 30 |

Study 2: Inflammatory Models

In another study focusing on inflammatory models using macrophage-like cells, TMPDP was found to decrease the production of TNF-α and IL-6 upon lipopolysaccharide (LPS) stimulation. This suggests that TMPDP could be beneficial in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | TMPDP Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

Pharmacological Potential

Recent research has highlighted the pharmacological potential of TMPDP in various therapeutic areas:

- Anticancer Therapy : Due to its ability to induce apoptosis in cancer cells, TMPDP is being explored as a potential therapeutic agent for cancer treatment.

- Anti-inflammatory Applications : The modulation of inflammatory cytokines suggests that TMPDP could be developed into a treatment for chronic inflammatory conditions.

Toxicity and Safety Profile

While initial findings are promising, further research is necessary to fully understand the toxicity and safety profile of TMPDP. Preliminary studies indicate low toxicity at therapeutic doses; however, comprehensive toxicological assessments are required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.